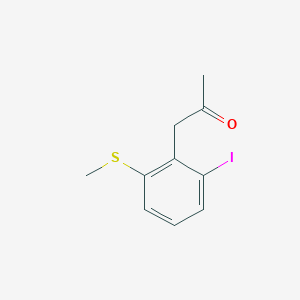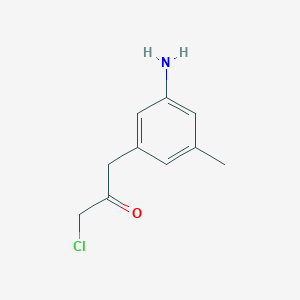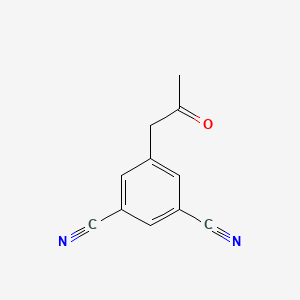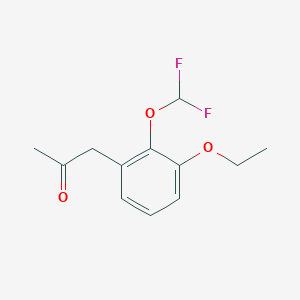
12,14-Nonacosadiynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,14-Nonacosadiynoic acid is a diacetylene compound with the chemical formula C29H50O2. It is known for its unique self-assembling properties on various surfaces, making it a subject of interest in the field of materials science and nanotechnology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
12,14-Nonacosadiynoic acid can be synthesized through the polymerization of diacetylene compounds. The process involves the use of specific catalysts and reaction conditions to achieve the desired molecular structure. For instance, the compound can be prepared by adding 0.15 g/L of this compound powder to a solution and initiating polymerization through ultraviolet (UV) light irradiation or electron tunneling from the tip apex of a scanning tunneling microscope (STM) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
12,14-Nonacosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the molecular structure, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
12,14-Nonacosadiynoic acid has a wide range of scientific research applications, including:
Biology: Studied for its potential use in biosensors due to its self-assembling properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 12,14-Nonacosadiynoic acid involves its ability to self-assemble on various surfaces, driven by surface electrostatic dipoles. This self-assembly is influenced by the surface polarity, which can be controlled using different surface treatments. The compound’s amphiphilic nature, with a hydrophilic carboxyl group at one end and a hydrophobic alkyl chain at the other, facilitates its self-assembly and polymerization under ambient conditions .
Vergleich Mit ähnlichen Verbindungen
12,14-Nonacosadiynoic acid can be compared with other diacetylene compounds such as 10,12-pentacosadiynoic acid. Both compounds exhibit similar self-assembling properties and are used in the synthesis of polydiacetylene wires. this compound is unique in its longer alkyl chain, which can influence its packing density and polymerization behavior .
List of Similar Compounds
- 10,12-Pentacosadiynoic acid
- 10,12-Tricosadiynoic acid
- 10,12-Heptacosadiynoic acid
Eigenschaften
CAS-Nummer |
101860-03-1 |
|---|---|
Molekularformel |
C29H50O2 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
nonacosa-12,14-diynoic acid |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-14,19-28H2,1H3,(H,30,31) |
InChI-Schlüssel |
PFUNCKOSJCGCLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)

![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)

![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)




![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)

